N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-((2-hydroxybenzyl)amino)benzenesulfonamide
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Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-((2-hydroxybenzyl)amino)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a thiadiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms, and a benzenesulfonamide moiety, which is a benzene ring bonded to a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-((2-hydroxybenzyl)amino)benzenesulfonamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Thiadiazole Ring: Starting with an appropriate precursor, such as ethyl hydrazinecarbothioamide, the thiadiazole ring can be formed through cyclization reactions.
Sulfonamide Formation: The benzenesulfonamide moiety can be introduced by reacting the thiadiazole intermediate with a sulfonyl chloride derivative.
Amino Substitution: The final step involves the substitution of the amino group with the 2-hydroxybenzyl group under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-((2-hydroxybenzyl)amino)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfonamide group, potentially leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Possible applications as an antimicrobial or anticancer agent, given the known activity of sulfonamides.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit bacterial growth by interfering with folic acid synthesis. The thiadiazole ring may interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with known antibacterial properties.
Thiadiazole Derivatives: Compounds containing the thiadiazole ring, which are studied for various biological activities.
Uniqueness
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-((2-hydroxybenzyl)amino)benzenesulfonamide is unique due to its combination of a thiadiazole ring and a benzenesulfonamide moiety, which may confer distinct chemical and biological properties compared to other sulfonamides or thiadiazole derivatives.
Properties
Molecular Formula |
C17H18N4O3S2 |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(2-hydroxyphenyl)methylamino]benzenesulfonamide |
InChI |
InChI=1S/C17H18N4O3S2/c1-2-16-19-20-17(25-16)21-26(23,24)14-9-7-13(8-10-14)18-11-12-5-3-4-6-15(12)22/h3-10,18,22H,2,11H2,1H3,(H,20,21) |
InChI Key |
SQIOMOOHQGQQOE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NCC3=CC=CC=C3O |
Origin of Product |
United States |
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